

# Spectroscopic Analysis of 3-Bromo-5-hydroxybenzoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-5-hydroxybenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-5-hydroxybenzoic acid**, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

## Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for **3-Bromo-5-hydroxybenzoic acid**. This data is crucial for the structural elucidation and confirmation of the compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum of **3-Bromo-5-hydroxybenzoic acid** is expected to show distinct signals for the aromatic protons and the acidic and hydroxyl protons. The chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and carboxylic acid substituents on the benzene ring.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-2	~7.8	t (triplet)	1H
H-4	~7.5	t (triplet)	1H
H-6	~7.3	t (triplet)	1H
-OH	Broad singlet	1H	
-COOH	> 10.0	Broad singlet	1H

Note: Predictions are based on typical values for substituted benzoic acids. Actual values may vary depending on the solvent and concentration.

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)	~170
C-Br	~120
C-OH	~155
C-1 (ipso-COOH)	~132
C-2	~130
C-4	~125
C-6	~118

Note: These are estimated chemical shifts. Precise values would be obtained from experimental data.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromo-5-hydroxybenzoic acid** will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic acid)	3300 - 2500	Strong, Broad
O-H stretch (Phenol)	3500 - 3200	Medium, Broad
C-H stretch (Aromatic)	3100 - 3000	Medium
C=O stretch (Carboxylic acid)	1710 - 1680	Strong
C=C stretch (Aromatic)	1600 - 1450	Medium to Strong
C-O stretch (Carboxylic acid/Phenol)	1300 - 1200	Strong
C-Br stretch	700 - 500	Medium to Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of **3-Bromo-5-hydroxybenzoic acid** are presented below.<sup>[1]</sup>

Adduct	Predicted m/z
[M+H] <sup>+</sup>	216.94949
[M+Na] <sup>+</sup>	238.93143
[M-H] <sup>-</sup>	214.93493
[M+NH <sub>4</sub> ] <sup>+</sup>	233.97603
[M+K] <sup>+</sup>	254.90537

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated

by 2 m/z units (due to the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **3-Bromo-5-hydroxybenzoic acid** are provided below.

### NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **3-Bromo-5-hydroxybenzoic acid** for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Transfer the solution into a 5 mm NMR tube.

Data Acquisition:

- Record the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Use tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Acquire the  $^1\text{H}$  NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.

### IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Grind 1-2 mg of dry **3-Bromo-5-hydroxybenzoic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.

- Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

- Prepare a stock solution of **3-Bromo-5-hydroxybenzoic acid** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the same solvent or a mixture of solvents compatible with the ESI source (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water with 0.1% ammonia for negative ion mode).

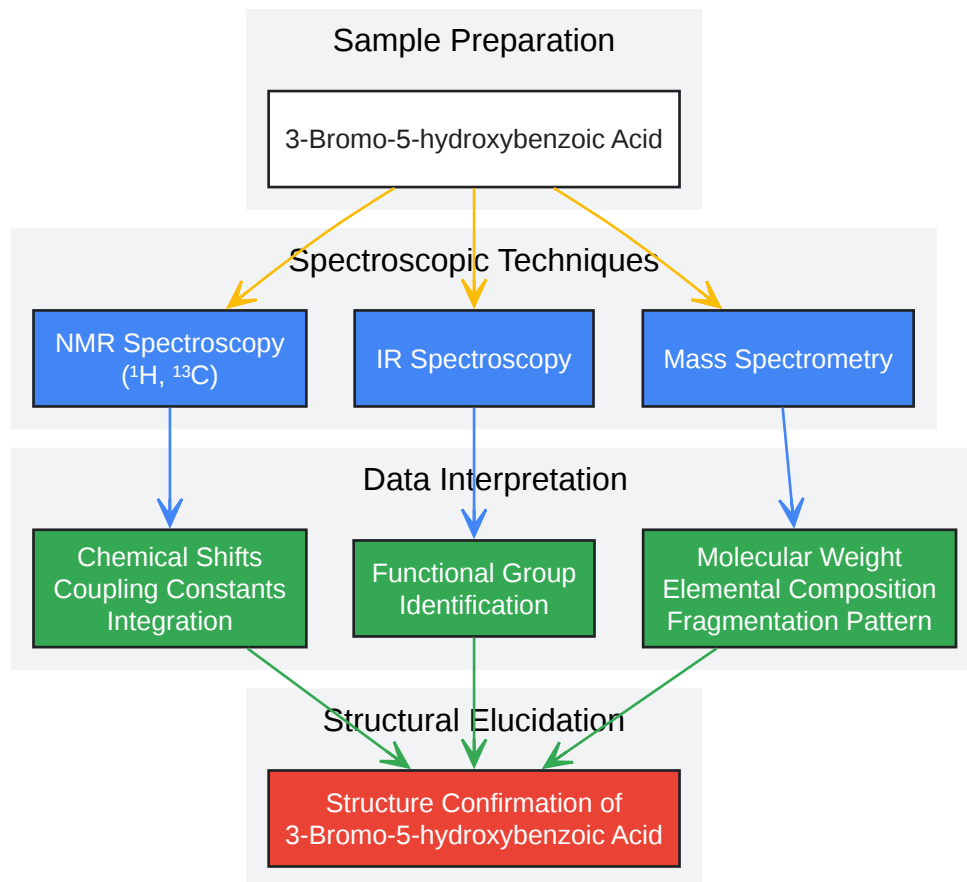
Data Acquisition:

- Infuse the sample solution into the ESI source of a mass spectrometer at a constant flow rate (e.g., 5-10  $\mu\text{L/min}$ ).
- Acquire the mass spectrum in both positive and negative ion modes over a suitable  $m/z$  range (e.g., 50-500).
- Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.

## Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as **3-Bromo-5-hydroxybenzoic acid**.

## Spectroscopic Analysis Workflow for 3-Bromo-5-hydroxybenzoic Acid



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Caption: Logical workflow for the spectroscopic analysis and structural confirmation of **3-Bromo-5-hydroxybenzoic acid**.

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## References

- 1. 3-Bromo-5-hydroxy-4-methoxybenzoic acid(52783-66-1) <sup>1</sup>H NMR spectrum [chemicalbook.com]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)